unc569 -

unc569

Catalog Number: EVT-287829
CAS Number:
Molecular Formula: C22H29FN6
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC569 is a synthetic small molecule that acts as a potent and selective inhibitor of the Mer tyrosine kinase (MerTK) receptor. [, , , , , , , , ] MerTK is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, involved in various cellular processes including cell survival, proliferation, and phagocytosis. [, , , , , , , , ] UNC569 has been primarily investigated for its potential as an anti-cancer agent, particularly in the context of acute lymphoblastic leukemia (ALL). [, , , ] Furthermore, its role in modulating immune responses and its effects on retinal pigment epithelium (RPE) cells have garnered scientific interest. [, ]

Synthesis Analysis

A detailed description of the synthesis of UNC569 can be found in the patent WO2011146313A1. [] While the provided research articles do not elaborate on the synthetic procedure, they reference the patent as the source for the development and synthesis of this novel MerTK inhibitor.

Molecular Structure Analysis

The molecular structure of UNC569 is characterized by a substituted pyrazolopyrimidine core. [, ] This core structure is essential for its interaction with the kinase domain of MerTK. The specific substituents on this core contribute to the molecule's affinity and selectivity for MerTK over other kinases.

Mechanism of Action

UNC569 functions as a potent and selective inhibitor of MerTK. [, , , , , , , , ] It binds to the kinase domain of MerTK, specifically targeting the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. [, , ] This inhibition of MerTK activation disrupts various cellular processes regulated by MerTK, including cell survival, proliferation, and phagocytosis. [, , , , , , , , ] For instance, in the context of ALL, UNC569 inhibits the growth and survival of leukemia cells, both in vitro and in vivo. [, , , ] In the retina, UNC569 inhibits the phagocytic function of RPE cells by blocking MerTK activity. []

Applications
  • Acute Lymphoblastic Leukemia (ALL) Research: UNC569 demonstrates significant anti-leukemic activity against ALL cell lines and in vivo models. [, , , ] Its ability to inhibit MerTK, which is often overexpressed in ALL, leads to reduced proliferation, increased sensitivity to chemotherapeutic agents, and delayed leukemia progression.
  • Atypical Teratoid/Rhabdoid Tumor (AT/RT) Research: MerTK overexpression in AT/RT makes it a potential therapeutic target, and UNC569 has shown efficacy against this type of tumor. []
  • Retinal Research: Studies investigating the role of MerTK in retinal pigment epithelium (RPE) phagocytosis have utilized UNC569. [] While its inhibition of MerTK can lead to retinal changes, these studies highlight the compound's utility in understanding the complex processes within the retina.
  • Immunology Research: UNC569's role in modulating immune responses is being investigated. [, , ] It has been shown to affect immune cell function and cytokine production, suggesting potential applications in immunology research.

UNC1062

  • Compound Description: UNC1062 is a potent and selective small-molecule inhibitor of Mer Tyrosine Kinase (MerTK) []. Like UNC569, it demonstrates anti-leukemic activity against acute myeloid leukemia (AML) cells expressing constitutively phosphorylated MerTK [].
  • Relevance: UNC1062 shares a similar structure with UNC569 and is also a potent MerTK inhibitor []. Both compounds exhibit anti-tumor activity in preclinical models of AML, highlighting the potential of this class of compounds as therapeutic agents [].

Etoposide

  • Compound Description: Etoposide is a cytotoxic chemotherapeutic agent commonly used in the treatment of acute lymphoblastic leukemia (ALL) []. It functions by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair.
  • Relevance: While structurally unrelated to UNC569, etoposide serves as a relevant compound in this context due to its synergistic effect with UNC569 []. Studies demonstrate that combining UNC569 with etoposide enhances the induction of apoptosis in ALL cells compared to etoposide treatment alone []. This highlights the potential of using UNC569 in combination therapies to improve treatment outcomes in ALL.

Methotrexate

  • Compound Description: Methotrexate is another cytotoxic chemotherapeutic agent frequently used in ALL treatment regimens []. It acts as an antimetabolite, interfering with DNA synthesis and cell division.
  • Relevance: Similar to etoposide, methotrexate demonstrates synergy with UNC569 in preclinical models of ALL []. Combined treatment of ALL cells with UNC569 and methotrexate leads to a significant increase in apoptotic and dead cells compared to methotrexate alone []. This finding emphasizes the potential benefits of combining UNC569 with existing chemotherapies to enhance therapeutic efficacy in ALL.

Properties

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.